Mercury iodide
Description
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Structure
2D Structure
Properties
IUPAC Name |
mercury(2+);diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDLHELOZYVNJE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Hg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgI2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystallographic and Structural Investigations of Mercury Iodide Polymorphs
High-Resolution Structural Determination Techniques
Accurate determination of crystal structures relies on sophisticated diffraction methods capable of resolving atomic arrangements. For mercury iodide, both single-crystal and powder diffraction techniques, utilizing X-rays and neutrons, have been instrumental in characterizing its various polymorphs and their structural evolution.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) is a primary technique for determining the precise three-dimensional atomic arrangement within crystalline materials. This method involves directing a beam of X-rays at a single crystal, causing diffraction at specific angles according to Bragg's Law. The resulting diffraction pattern is then analyzed to reconstruct the electron density distribution, revealing the positions of atoms within the unit cell.
Powder Diffraction Methods (X-ray, Neutron)
Powder X-ray diffraction (PXRD) is employed when single crystals are unavailable or difficult to grow. It provides information about the crystallographic phases present in a sample and their lattice parameters. Synchrotron high-resolution powder diffraction has been particularly valuable for studying this compound, especially for phases that are only accessible under elevated temperatures or pressures capes.gov.brresearchgate.net. This technique offers superior resolution and intensity, enabling the characterization of complex structures, including those with polytypic disorder or twinning researchgate.net.
Neutron diffraction offers complementary information to X-ray diffraction, as neutrons interact with atomic nuclei rather than electrons. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, and can also provide insights into magnetic structures. Neutron powder diffraction has been used to study the structure and anisotropic thermal motions of the red semiconductor tetrahedral layer structure of HgI₂ as a function of temperature, from 10 K to 293 K researchgate.netresearchgate.net. These studies have shown that the mercury-iodine bond is highly non-rigid, with the thermal displacement parameters of mercury increasing significantly faster with temperature than those of iodine researchgate.net.
Analysis of Crystal Structures and Coordination Motifs
The structural diversity of this compound arises from the ability of mercury(II) ions to adopt various coordination numbers and geometries, influenced by the nature of the iodide ligands and the presence of other coordinating species, such as organic ligands in complexes.
Tetrahedral and Supertetrahedral Coordination Geometries in this compound
In the stable red phase (α-HgI₂), mercury atoms are typically found in tetrahedral coordination, bonded to four iodide ions, forming corner-sharing HgI₄ tetrahedra that assemble into layered structures researchgate.netmaterialsproject.orgiucr.org. The Hg-I bond length in this phase is reported to be approximately 2.84 Å materialsproject.org.
The orange phases of this compound exhibit more complex structural motifs, often involving corner-linked Hg₄I₁₀-supertetrahedra, which can form polytypically disordered layers or three-dimensional interpenetrating frameworks researchgate.net. These supertetrahedral units represent a fractal enlargement of the basic HgI₄ tetrahedra found in the red phase researchgate.net.
In mercury(II) iodide complexes with organic ligands, the coordination environment around the mercury atom is highly variable. Mercury(II) can display coordination numbers ranging from two to five, leading to diverse geometries. For example, mercury can be two-coordinated in a linear fashion, three-coordinated with trigonal planar or pyramidal geometries, four-coordinated in tetrahedral or square planar arrangements, and even five-coordinated in distorted square pyramidal or trigonal bipyramidal environments nih.govresearchgate.netias.ac.inias.ac.in. The Hg-I bond lengths in these complexes can vary, typically falling within the range of 2.63 to 2.72 Å, depending on the coordination and bonding interactions mdpi.comnih.govresearchgate.netias.ac.in.
Table 1: Coordination Geometries of Mercury(II) in Various Complexes with Iodide Ligands
| Complex Type/Description | Coordination Number of Hg | Coordination Geometry | Representative Hg-I Bond Lengths (Å) | Source(s) |
| Red phase (α-HgI₂) | 4 | Tetrahedral | ~2.84 | materialsproject.org |
| Orange phases | Variable | Corner-linked supertetrahedra | Varies | researchgate.net |
| Dinuclear complexes (e.g., [(Hg₂I₄)L₂]) | 3 or 4 | Trigonal planar, Tetrahedral | ~2.634 (average) | mdpi.com |
| Mononuclear complexes (e.g., Hg(II) with L¹ ligand) | 3 | Trigonal planar | ~2.6272, 2.6290 | nih.gov |
| Dinuclear complexes (e.g., [(L²)₂HgX₂]) | 4 | Distorted Tetrahedral | Varies with halide | nih.gov |
| Dinuclear complexes (e.g., [(L¹)Hg(µ-I)HgI₃]) | 4 or 5 | Tetrahedral, Trigonal bipyramidal | Varies | ias.ac.in |
| Dinuclear complexes (e.g., [Hg₂(L²)I₄]·H₂O) | 4 or 5 | Square pyramidal, Tetrahedral | Varies | ias.ac.in |
Molecular Arrangements and Intermolecular Interactions in this compound Phases
The arrangement of HgI₂ units and the nature of intermolecular interactions dictate the macroscopic properties of this compound's solid phases. In the red phase (α-HgI₂), the HgI₄ tetrahedra are linked to form two-dimensional layers researchgate.netmaterialsproject.org. These layers are stacked, creating a layered structure where intermolecular interactions between these layers are weaker than the intra-layer bonds.
The metastable yellow phase of HgI₂ is characterized by discrete, linear I–Hg–I molecules researchgate.net. In contrast, a high-temperature yellow phase features bent I–Hg–I molecules with an angle of approximately 160° and relatively short intermolecular Hg–I contacts capes.gov.brresearchgate.net. The orange phases can form three-dimensional interpenetrating diamond-like frameworks from the supertetrahedral units researchgate.net.
Phase Transitions and Thermochromic Phenomena in this compound
Mercury(II) iodide is well-known for its thermochromism, a phenomenon where the material changes color with temperature due to reversible phase transitions. The most prominent transition is between the stable red (α) phase and a metastable yellow (β) phase. This transition typically occurs upon heating above approximately 126°C to 127°C azom.comaip.org, or around 400 K capes.gov.brresearchgate.net. The red phase, with its layered tetragonal structure, transforms into the yellow phase, which can have different structural descriptions including linear or bent I–Hg–I molecules researchgate.net.
The transition is accompanied by a color change from red to yellow or pale yellow azom.com. This thermochromic behavior is attributed to subtle changes in the crystal structure and the electronic band structure optica.orgacs.orgaps.org. The yellow phase can be formed by sublimation under specific conditions or through phase transitions from the red phase aip.org. The reverse transition from yellow to red can exhibit significant hysteresis capes.gov.brresearchgate.net. In addition to the red and yellow phases, orange polymorphs also exist, which are metastable and can transform into the red phase upon mechanical disturbance capes.gov.brresearchgate.net. These phase transitions are often studied using techniques like optical microscopy, Raman spectroscopy, and X-ray diffraction, which track structural changes as a function of temperature and pressure capes.gov.brresearchgate.netsemanticscholar.org.
Table 2: Polymorphs and Key Properties of Mercury(II) Iodide
| Phase Name (Color) | Crystal System | Space Group | Stability | Key Structural Feature | Transition Temperature (approx.) |
| Red (α-HgI₂) | Tetragonal | P4₂/nmc | Stable | Layered structure; corner-sharing HgI₄ tetrahedra | Room temperature |
| Yellow (β-HgI₂) | Orthorhombic | Varies | Metastable | Discrete linear I–Hg–I molecules | ~126-127 °C (from red) |
| Yellow (HT phase) | Varies | Varies | Metastable | Bent I–Hg–I molecules (~160° angle) | ~400 K (from red) |
| Orange phases | Varies | Varies | Metastable | Hg₄I₁₀-supertetrahedra in layers or 3D frameworks | Varies |
This compound: Crystallographic Investigations and Defect Chemistry
This compound (HgI₂), an inorganic compound with the chemical formula HgI₂, is a material of significant interest due to its optoelectronic properties and complex crystallographic behavior. It is known for its polymorphism, existing in several distinct crystalline forms, each with unique structural characteristics. Beyond its structural intricacies, the presence and behavior of defects within its crystalline lattice are crucial for understanding its material properties and potential applications, particularly in areas such as radiation detection.
Defect Chemistry and Non Stoichiometry in Mercury Iodide Crystalline Structures
The crystalline structure of mercury iodide is susceptible to various imperfections, broadly categorized as point defects, line defects, planar defects, and volume defects. Among these, point defects are particularly significant in influencing the material's properties, leading to deviations from ideal stoichiometry.
Point Defects and Non-Stoichiometry: Non-stoichiometry in HgI₂ refers to deviations from the ideal Hg:I atomic ratio, often arising from the presence of point defects. These defects can occur intrinsically within the pure material or extrinsically due to impurities.
Vacancies: These are unoccupied lattice sites. In HgI₂, both iodine vacancies (Vᵢ) and mercury vacancies (V<0xE2><0x82><0x95>g) have been identified as significant point defects researchgate.netaip.orgresearchgate.net. Iodine vacancies are particularly noted for their role in non-stoichiometry and their impact on the electronic and optical properties, potentially leading to a decrease in the band gap and influencing luminescence spectra researchgate.netaip.orgresearchgate.netiaea.orgiaea.org. Mercury vacancies can introduce acceptor-like energy levels near the valence band, affecting the material's electrical conductivity aip.org. The concentration of vacancies generally increases with temperature, driven by entropy uw.edumines-albi.fr.
Interstitials: These are atoms that occupy interstitial positions within the crystal lattice. Mercury interstitials (Hgᵢ) can contribute to a metal excess, leading to non-stoichiometric compounds aakash.ac.infiveable.me.
Substitutional Impurities: Foreign atoms can replace host atoms at lattice sites. While not intrinsic defects, impurities introduced during crystal growth (e.g., Sn, K, Cu, Ag, Pb) can significantly alter the material's properties by acting as defects themselves or influencing the formation of intrinsic defects iaea.orgiaea.orgijierm.co.in.
Frenkel and Schottky Defects: In ionic crystals like HgI₂, defects must maintain charge neutrality. Frenkel defects involve the displacement of an ion (typically a cation) from its lattice site to an interstitial position, creating a vacancy-interstitial pair mines-albi.frrsc.org. Schottky defects involve the creation of an equal number of cation and anion vacancies mines-albi.frrsc.org. These defect types are relevant to the ionic character of HgI₂.
The presence of non-stoichiometry can influence various properties of HgI₂. For instance, impure or non-stoichiometric samples have been observed to exhibit higher vapor pressures compared to purified, stoichiometric materials capes.gov.br. Deviations from stoichiometry can also affect the energy gap and luminescence characteristics of the material researchgate.netiaea.orgiaea.org. Defects can also act as trapping centers for charge carriers, which is a critical consideration for the performance of HgI₂-based radiation detectors aip.orgiaea.org.
Table 2: Common Point Defects and Their Relevance to this compound
| Defect Type | Description | Relevance to HgI₂ |
| Vacancy | An unoccupied lattice site where an atom or ion is missing. mines-albi.frfiveable.meslideshare.net | Iodine vacancies (Vᵢ) are significant, contributing to non-stoichiometry and affecting optical properties. Mercury vacancies (V<0xE2><0x82><0x95>g) can act as acceptor levels. researchgate.netaip.orgresearchgate.net |
| Interstitial | An atom located in a site not normally occupied by an atom within the crystal lattice. mines-albi.frfiveable.meslideshare.net | Mercury interstitials (Hgᵢ) can contribute to metal excess and non-stoichiometry. aakash.ac.infiveable.me |
| Substitutional | An impurity atom that occupies a regular lattice site, replacing a host atom. mines-albi.frfiveable.meslideshare.net | Impurities (e.g., Sn, K, Cu, Ag, Pb) can be introduced during growth, affecting properties by acting as defects or influencing intrinsic defect formation. iaea.orgiaea.orgijierm.co.in |
| Frenkel Defect | A vacancy-interstitial pair, typically formed when an ion moves from its lattice site to an interstitial position. mines-albi.frrsc.org | Relevant in ionic crystals; can lead to non-stoichiometry without changing the crystal's density. rsc.org |
| Schottky Defect | A pair of oppositely charged ion vacancies (cation and anion) created to maintain charge neutrality. mines-albi.frrsc.org | Relevant in ionic crystals; can affect the crystal's density. rsc.org |
| Non-stoichiometric | Deviation from the ideal atomic ratio due to excess or deficiency of components, often caused by vacancies or interstitials. aakash.ac.incapes.gov.brfiveable.me | HgI₂ exhibits non-stoichiometry, influencing vapor pressure, energy gap, and luminescence. researchgate.netiaea.orgiaea.orgcapes.gov.br Impure or non-stoichiometric samples can have higher vapor pressures. capes.gov.br |
Spectroscopic and Advanced Characterization of Electronic and Vibrational States in Mercury Iodide
Optical and Luminescence Spectroscopy of Mercury Iodide
The optical and luminescence properties of this compound are intricately linked to its electronic structure, which is characterized by a distinct band gap and the formation of excitons—bound states of electron-hole pairs.
Photoluminescence Studies of Emission Bands and Excitonic Processes
Low-temperature photoluminescence (PL) spectroscopy is a powerful tool for investigating the electronic states near the band gap of semiconductors. In the red tetragonal form of this compound (α-HgI2), the near-band-gap PL spectrum at cryogenic temperatures (e.g., 4.2 K) reveals a complex series of sharp emission lines. researchgate.net These emissions are primarily attributed to the radiative recombination of both free and bound excitons. tandfonline.com
At 77 K, three main luminescence bands have been reported, often labeled as bands 1, 2, and 3, appearing at approximately 5360 Å, 5675 Å, and 6200 Å, respectively. researchgate.net Upon cooling to 4.2 K, the highest energy band resolves into a multitude of narrow lines between 5290 Å and 5400 Å. researchgate.net Detailed, high-resolution studies have identified at least 26 distinct emission lines in this region, many of which are phonon replicas of free and bound exciton (B1674681) emissions. researchgate.net
Time-resolved photoluminescence (TRPL) studies further elucidate the dynamics of these excitonic processes. The decay of exciton PL is often non-exponential and can be fitted with a biexponential function, indicating the presence of both a fast and a slow decay component. The fast decay is generally attributed to the annihilation of free excitons, while the slow component is associated with the decay of bound excitons. tandfonline.com The lifetime of the slow component can be in the range of 300 to 500 picoseconds. tandfonline.com Broader emission bands at longer wavelengths, such as those around 560 nm and 630 nm, have been associated with impurities and structural defects like iodine or mercury vacancies. nasa.gov
Table 1: Prominent Photoluminescence Emission Bands in Red Tetragonal HgI2
Optical Absorption and Band Gap Determination in this compound Polymorphs
This compound is known to exist in different polymorphic forms, with the red tetragonal (α-HgI2) and yellow orthorhombic (β-HgI2) phases being the most studied. researchgate.net These polymorphs exhibit distinct optical properties, most notably different band gaps.
The red α-polymorph is a direct band gap semiconductor. aps.org Experimental and theoretical studies have reported its band gap to be approximately 2.13 eV at room temperature. noaa.gov In contrast, the yellow β-polymorph, which is stable at temperatures above 127 °C, has a wider band gap. Theoretical calculations suggest that yellow HgI2 has an indirect band gap of around 2.11 eV, while other calculations indicate a direct gap of 1.22834 eV for the red form. aps.org The discrepancy in reported values can be attributed to different calculation methods and experimental conditions. The transition between these two phases is accompanied by a noticeable color change from red to yellow, a phenomenon known as thermochromism.
Table 2: Band Gap Energies of this compound Polymorphs
Temperature and Excitation Dependence of this compound Luminescence
The luminescence of this compound is highly sensitive to both temperature and the energy of the excitation source. As the temperature increases, the intensity of the excitonic luminescence typically decreases due to the thermal dissociation of excitons and increased non-radiative recombination rates. The sharp excitonic lines observed at low temperatures broaden and their peak positions can shift with temperature.
The intensity of different emission bands can also show a varied dependence on the excitation intensity. For instance, the relative intensities of the free and bound exciton peaks can change with the power of the excitation laser, providing further information about the carrier dynamics and recombination pathways within the material. The study of these dependencies is crucial for understanding the fundamental mechanisms governing light emission in this compound.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, including Raman and infrared (IR) techniques, provides detailed information about the lattice dynamics and phonon modes of a material.
Raman and Infrared Spectroscopic Investigations of Phonon Modes
The red tetragonal α-HgI2 has a layered crystal structure belonging to the D4h space group. Group theory predicts several Raman and infrared active phonon modes. Experimental studies have identified these modes and their symmetries. The Raman-active modes are particularly sensitive to the crystal structure and orientation.
A rigid-ion model that includes Coulomb interactions has been used to theoretically study the phonon modes of undoped red tetragonal HgI2, showing good agreement with experimental data from neutron scattering, infrared reflectivity, and Raman scattering. aps.org
Table 3: Experimentally Observed Raman and Infrared Phonon Modes in α-HgI2 at Ambient Conditions
High-Pressure and Low-Temperature Vibrational Studies
The application of high pressure and variation of temperature significantly influence the vibrational properties of this compound. High-pressure Raman spectroscopy studies have shown that the frequencies of the Raman-active modes in α-HgI2 increase with pressure. This hardening of the phonon modes is a typical consequence of the compression of the crystal lattice and the strengthening of interatomic forces.
At a pressure of approximately 1.3 GPa, a structural phase transition from the red tetragonal phase to a high-pressure yellow phase is observed, which is marked by the disappearance of the Raman modes of the tetragonal phase and the appearance of new modes corresponding to the new structure.
Low-temperature Raman measurements reveal a stiffening of the Raman modes and a reduction in their linewidths as the temperature is lowered. This is due to the reduction of anharmonic effects and a decrease in phonon-phonon scattering at lower temperatures. Temperature-dependent studies, from as low as 80 K up to 300 K, show a shift of the phonon frequencies to lower values as the temperature increases. This behavior can be attributed to the activation of anharmonic decay channels at higher temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. In the study of this compound, NMR focuses on the mercury isotopes, primarily ¹⁹⁹Hg, to provide insights into molecular structure, bonding, and solid-state packing. dtic.mil
Mercury has two NMR-active nuclei, ¹⁹⁹Hg and ²⁰¹Hg. However, ¹⁹⁹Hg is the nucleus of choice for virtually all NMR studies. researchgate.net The ¹⁹⁹Hg isotope has a nuclear spin of 1/2, which results in sharp NMR signals, whereas ²⁰¹Hg is a quadrupolar nucleus that yields signals often too broad to be observed with high-resolution spectrometers. researchgate.net Despite its low natural abundance, ¹⁹⁹Hg provides high-resolution data over a very wide chemical shift range, making it exceptionally sensitive to subtle changes in the electronic environment of the mercury atom. researchgate.netyoutube.com
Solid-state NMR (ssNMR), particularly utilizing magic-angle spinning (MAS), is essential for characterizing this compound, which exists as a solid under normal conditions. researchgate.netsbfisica.org.br Studies on polycrystalline, scarlet-red α-HgI₂ have involved the determination of the ¹⁹⁹Hg chemical shift (CS) tensor. sbfisica.org.braip.org The analysis of wideline spectra from static powder samples of this red polymorph indicates that the chemical shift tensor is consistent with the mercury atom residing in a site of cubic or near-cubic symmetry. sbfisica.org.braip.org This finding aligns with the known crystal structure of α-HgI₂, which features mercury atoms in tetrahedral coordination with four iodide ions. sbfisica.org.br
The large chemical shift dispersion, spanning thousands of parts per million (ppm), is a characteristic feature of ¹⁹⁹Hg NMR. sbfisica.org.br This sensitivity allows for the detailed investigation of ligand coordination and the nature of the mercury-iodine bond. Solution-state ¹⁹⁹Hg NMR has also been employed to study the formation of this compound complexes in solution, for instance, through NMR titration experiments that monitor the change in the chemical environment of ligands upon coordination with mercury(II) iodide. researchgate.net
| Isotope | Nuclear Spin (I) | Natural Abundance (%) | NMR Frequency (MHz) at 7.05 T | Key Characteristics for NMR |
|---|---|---|---|---|
| ¹⁹⁹Hg | 1/2 | 16.87 | 53.48 | Yields sharp signals; preferred for high-resolution studies. researchgate.net |
| ²⁰¹Hg | 3/2 | 13.18 | 19.75 | Quadrupolar nucleus; signals are typically too broad for high-resolution NMR. researchgate.net |
Advanced Microscopy for Surface and Morphology Analysis of this compound
Advanced microscopy techniques are indispensable for characterizing the surface topography, morphology, and crystal structure of this compound at the micro- and nanoscale. These methods provide direct, real-space visualization of features critical to understanding crystal growth mechanisms and the performance of HgI₂ in applications such as radiation detectors.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces at the nanoscale. mdpi.com It is particularly well-suited for studying fragile materials like this compound because it can operate in various environments (air, liquid) without the need for high vacuum conditions, which can damage the crystal surface. researchgate.netaip.org
AFM has been used to study the micromorphology of various faces of this compound crystals. aip.org Investigations of as-grown (001) faces of α-HgI₂ reveal a distinct terraced structure. aip.org Similarly, freshly cleaved surfaces also exhibit terraces, with the measured height of the risers corresponding to multiples of the crystal's c-lattice constant. aip.org This provides direct evidence of the layered growth mechanism inherent to its van der Waals-bonded structure. researchgate.net In contrast, as-grown (110) faces have been found to be comparatively rougher. aip.org
While direct real-time monitoring of HgI₂ crystallization using AFM has not been extensively reported, the technique is widely used for in-situ observation of nucleation and crystal growth processes for many other materials. nih.govnih.gov High-speed AFM (HS-AFM) allows for the dynamic observation of surface processes, such as step-edge growth and the formation of 2D nuclei, providing invaluable insights into the kinetics of crystallization. mdpi.comresearchgate.net The application of these real-time methods to this compound could elucidate the influence of various growth parameters on crystal perfection, which is a critical factor for its use in detector applications. nih.govuni-due.de
| Surface Type | Observed Features | Key Finding |
|---|---|---|
| As-grown (001) face | Terraced structure, smooth surfaces. aip.org | Indicates a layer-by-layer growth mechanism. |
| Freshly cleaved (001) surface | Terraced structure with riser heights being multiples of the c-lattice constant. aip.org | Confirms the fundamental step height is related to the unit cell dimension. |
| As-grown (110) face | Rougher surface compared to the (001) face. aip.org | Suggests different growth kinetics and surface energies for different crystal faces. |
| Chemically or vacuum etched surfaces | Progressive pitting and increased roughness. aip.org | Reveals the susceptibility of the surface to damage from processing treatments. |
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging essential for characterizing the morphology and crystal structure of this compound from the microscale down to the nanoscale.
Scanning Electron Microscopy (SEM) is a primary tool for investigating the surface morphology of materials. uni-due.de In studies of this compound, SEM has been used to characterize millimeter-sized crystals grown by techniques such as solvent evaporation. sbfisica.org.br SEM images can clearly resolve the crystal habit, for example, revealing the formation of large, rectangular crystals under specific growth conditions. sbfisica.org.br The high depth of focus of SEM makes it ideal for visualizing the three-dimensional morphology of these structures and identifying surface defects. uni-due.de
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the characterization of nanomaterials at the atomic scale. researchgate.net TEM is crucial for analyzing the size, shape, and crystallinity of nanostructures. nih.govresearchgate.net When applied to this compound nanoparticles or thin films, TEM can provide detailed morphological information. youtube.com Furthermore, high-resolution TEM (HR-TEM) can resolve the lattice fringes of the crystal, allowing for the direct visualization of the crystalline structure and the identification of defects like dislocations and stacking faults. youtube.com Selected Area Electron Diffraction (SAED), a technique performed within a TEM, produces diffraction patterns that can be used to confirm the crystal structure and orientation of individual nanocrystals. researchgate.net These electron microscopy techniques are fundamental for relating the synthesis conditions of this compound nanostructures to their resulting physical properties.
| Technique | Information Obtained | Typical Application for HgI₂ |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, crystal habit. uni-due.de | Imaging the shape and surface features of microcrystals grown from solution. sbfisica.org.br |
| Transmission Electron Microscopy (TEM) | Particle size, shape, size distribution, internal structure. nih.gov | Characterizing the morphology and dimensions of HgI₂ nanoparticles. |
| High-Resolution TEM (HR-TEM) | Lattice imaging, identification of crystalline defects. youtube.com | Visualizing the atomic lattice and identifying dislocations or stacking faults in HgI₂ nanocrystals. |
| Selected Area Electron Diffraction (SAED) | Crystal structure, orientation, crystallinity. researchgate.net | Confirming the tetragonal crystal structure (α-phase) of individual HgI₂ nanoparticles. |
Theoretical and Computational Studies of Mercury Iodide
First Principles Calculations of Electronic and Structural Parameters
First principles calculations, employing methods such as the ab initio spin-polarized full-potential linearized augmented plane wave (FP-LAPW) and linear muffin-tin orbital (LMTO) techniques, have been instrumental in determining the electronic and structural properties of mercury iodide researchgate.netiphy.ac.cnaps.orgscite.aidiva-portal.org. These calculations often focus on the stable red tetragonal phase of HgI₂.
Electronic Structure: The electronic band structure of HgI₂ reveals its semiconducting nature. Studies have calculated band gaps for different phases: the red tetragonal phase is typically found to have a direct band gap, with values reported around 1.23 eV iphy.ac.cn or higher, up to 2.13 eV scite.ai. The yellow phase, a metastable form, exhibits an indirect band gap, often calculated around 2.11 eV iphy.ac.cn. These variations in calculated band gaps are often attributed to the approximations used in the computational methods, such as the local-density approximation (LDA) which is known to underestimate band gaps aps.orgmaterialsproject.org. The inclusion of spin-orbit coupling has been shown to significantly influence the calculated optical properties aps.org. Density of states (DOS) calculations provide detailed information about the contribution of mercury and iodine atomic orbitals to the valence and conduction bands iphy.ac.cnresearchgate.net.
Structural Parameters: Computational studies have precisely determined the lattice parameters for the red tetragonal phase of HgI₂, which crystallizes in the P4₂/nmc space group materialsproject.orgmaterialsproject.org. For instance, calculations have reported Hg-I bond lengths of approximately 2.84 Å within the layered structure materialsproject.org. These calculations, often involving full atomic relaxation, aim to reproduce experimental crystallographic data and serve as a basis for further investigations into material properties.
Table 5.1.1: Electronic Band Gaps of HgI₂ Polymorphs
| Phase | Crystal Structure | Band Gap Type | Calculated Band Gap (eV) | Reference |
| Red (α-HgI₂) | Tetragonal | Direct | ~1.23 | iphy.ac.cn |
| Red (α-HgI₂) | Tetragonal | Direct | ~2.13 | scite.ai |
| Red (α-HgI₂) | Tetragonal | Direct | ~1.85 | materialsproject.org |
| Yellow (β-HgI₂) | Orthorhombic | Indirect | ~2.11 | iphy.ac.cn |
Density Functional Theory (DFT) Applications in this compound Systems
Density Functional Theory (DFT) is a cornerstone of modern computational materials science and has been extensively applied to study this compound and related compounds. DFT calculations, utilizing various exchange-correlation functionals such as Generalized Gradient Approximation (GGA), LDA, and more advanced functionals like vdW-DF-C09, enable the accurate prediction of electronic, structural, and optical properties iphy.ac.cnresearchgate.netmaterialsproject.orgaip.orgosti.gov.
DFT has been crucial in understanding the distinct structural motifs and electronic properties of HgI₂ polymorphs. The stable red phase features a layered structure of corner-linked HgI₄ tetrahedra, while the metastable yellow phase is characterized by discrete linear I–Hg–I molecules osti.govresearchgate.net. DFT calculations can assess the relative stabilities of these different crystal structures and phases, providing insights into the driving forces behind phase transitions osti.gov. Furthermore, DFT has been employed to investigate the electronic structure and optical properties of ternary compounds containing mercury and iodide, such as Tl₄HgI₆, offering a comparative understanding of materials with similar technological applications researchgate.net.
Table 5.2.1: Common DFT Functionals and Their Applications in HgI₂ Studies
| DFT Functional | Key Applications | Representative References |
| LDA | Electronic structure, band gap calculations (often underestimates) | aps.orgdiva-portal.org |
| GGA (e.g., PBE) | Electronic structure, structural parameters, lattice dynamics | iphy.ac.cnresearchgate.netmaterialsproject.org |
| vdW-DF-C09 | Accurate modeling of bonding preferences, relative stabilities of polymorphs | osti.gov |
| TB-mBJ + U + SOC | Detailed electronic structure, band gaps, optical properties (for related compounds) | researchgate.netacs.org |
Computational Modeling of Intrinsic and Extrinsic Defects in this compound
The performance of HgI₂-based devices, particularly radiation detectors, is highly sensitive to the presence of defects within the crystal lattice. Computational modeling plays a vital role in identifying and characterizing both intrinsic and extrinsic defects.
Intrinsic Defects: First-principles investigations have identified intrinsic defects, such as iodine vacancies, in the red tetragonal phase of HgI₂ researchgate.netscite.ai. These vacancies can lead to deviations from stoichiometry, which in turn can influence the material's electronic properties and reduce the efficiency of detectors by acting as charge carrier trapping centers researchgate.netiaea.org. Computational studies help to quantify the formation energies and electronic signatures of these intrinsic defects.
Extrinsic Defects: Extrinsic defects arise from impurities introduced during the synthesis or processing of HgI₂ crystals. Research has indicated that fabrication processes for HgI₂ nuclear detectors can inadvertently introduce extrinsic defects that are detrimental to detector performance capes.gov.br. For instance, intentional doping with elements like copper or silver during etching processes has been shown to lead to their in-diffusion into the bulk HgI₂, creating new recombination centers capes.gov.br. Computational methods are employed to model the incorporation and impact of these extrinsic impurities on the electronic and optical properties of HgI₂.
Simulation of Phase Transitions and Lattice Dynamics
This compound exhibits polymorphism, with transitions between different crystal structures occurring at specific temperatures and pressures. The stable red tetragonal phase transforms into a yellow orthorhombic phase at approximately 127 °C aps.org. Understanding these phase transitions and the underlying lattice dynamics is crucial for controlling crystal growth and optimizing material properties.
Phase Transitions: While direct simulations of HgI₂ phase transitions are less detailed in the provided search results, studies on related mercury compounds, such as Hg₂Cl₂, have utilized first-principle DFT and Born-Oppenheimer molecular dynamics (BOMD) to investigate pressure-induced structural phase transitions aip.orgaip.org. These methods allow researchers to map out phase diagrams and identify the atomic displacements and rearrangements that characterize these transitions.
Lattice Dynamics: Lattice dynamics studies, often employing Density Functional Perturbation Theory (DFPT), are used to calculate the vibrational properties (phonons) of materials casinoqmc.net. DFPT offers an efficient way to compute phonon dispersion relations and phonon densities of states, providing insights into the vibrational modes associated with lattice vibrations and phase transitions aip.orgcasinoqmc.net. Although direct detailed lattice dynamics simulations for HgI₂ are not extensively detailed in the snippets, studies on related materials like lead iodide perovskites demonstrate how Raman spectroscopy, guided by computational analysis of lattice modes, can reveal structural changes and cation dynamics during phase transitions aps.orgmdpi.com. The inclusion of long-range polarization fields is a key aspect of accurate lattice dynamics calculations for ionic semiconductors like HgI₂ casinoqmc.net.
Compound Name Table:
| Common Name | Chemical Formula | Other Names |
| This compound | HgI₂ | Mercuric iodide, Red mercuric iodide, Hydrargyrum diodatum, Coccinite |
| Mercury(I) iodide | Hg₂I₂ | Mercurous iodide, Proto-iodide of mercury |
| Thallium this compound | Tl₄HgI₆ | |
| Thallium cadmium iodide | Tl₄CdI₆ | |
| Thallium lead iodide | Tl₄PbI₆ | |
| Lead(II) chloride | PbCl₂ | Lead dichloride, Plumbous chloride |
| Mercury(II) chloride | HgCl₂ | Mercuric chloride, Corrosive sublimate |
| Mercury(II) bromide | HgBr₂ | Mercuric bromide |
| Mercury(II) fluoride | HgF₂ | Mercuric fluoride |
| Lead(II) fluoride | PbF₂ | Lead difluoride |
| Lead(II) iodide | PbI₂ | Lead diiodide |
| Silicon dioxide | SiO₂ | Silica, Silicon dioxide (amorphous) |
| Lead tungstate | PbWO₄ | Lead molybdate (B1676688) (incorrectly cited in some contexts, but relevant for defect studies) |
Advanced Applications of Mercury Iodide in Materials Science and Sensing Technologies
Development of Radiation Detection Devices
Mercury iodide's high density and atomic number (Z=80 for Hg, Z=53 for I) provide a high photoelectric absorption cross-section, enabling efficient detection of X-rays and gamma rays. This makes it a valuable material for various spectroscopic and imaging applications.
X-ray and Gamma-ray Detection Mechanisms and Device Architectures
The fundamental mechanism by which HgI₂ detectors operate relies on the generation of electron-hole pairs when incident X-ray or gamma-ray photons interact with the semiconductor material. An applied electric field then separates these charge carriers, directing them towards respective electrodes. The collection of these charge carriers results in a measurable electrical signal, typically a current pulse or a change in voltage, which is proportional to the energy deposited by the incident radiation. The high stopping power of HgI₂ allows for effective absorption of high-energy photons, even in relatively thin layers. frontiersin.orgumich.eduazom.comkoreascience.kresa.intscielo.bracs.orgtaylorfrancis.comnasa.govroutledge.com
HgI₂ detectors are typically constructed as planar devices, consisting of a layer of HgI₂ material sandwiched between two electrodes. These electrodes can be made of conductive materials like indium tin oxide (ITO) or metal contacts. The HgI₂ layer can be either a single crystal or a polycrystalline film. To enhance performance and mitigate issues like charge trapping, advanced architectures such as those incorporating a "virtual Frisch grid" or employing single-polarity charge sensing techniques are utilized. umich.edunasa.govnih.govpsu.edunih.govspiedigitallibrary.orgumich.eduaip.orgnih.gov Polycrystalline films are often fabricated using methods like physical vapor deposition (PVD) or screen-printing (particle-in-binder, PIB), offering advantages in large-area fabrication. nih.govspiedigitallibrary.orgnih.govumich.eduumich.edujkps.or.kr
Performance Metrics of this compound Detectors
The performance of HgI₂ radiation detectors is characterized by several key metrics, including energy resolution, charge carrier transport properties, and response times.
Charge Carrier Transport: this compound exhibits distinct charge carrier mobilities. Electron mobility at room temperature is reported to be around 100 cm²/V·s, while hole mobility is significantly lower, approximately 4 cm²/V·s. aip.orgresearchgate.net The mobility-lifetime (μτ) product is critical for efficient charge collection. For electrons, μτ values around 1 × 10⁻² cm²/V have been measured, nih.gov although other studies report values around 2 × 10⁻⁶ cm²/V. researchgate.net Despite these values, charge trapping, particularly for holes, and material non-uniformities remain significant challenges that can limit detector performance. umich.eduscielo.brnih.goviaea.orgosti.gov
Response Times: While specific signal rise and fall times can be influenced by charge carrier mobility and detector geometry, advanced signal processing techniques, such as waveform fitting, have enabled timing resolutions as fine as 13 ns. nih.govumich.edu
Energy Resolution: HgI₂ detectors can achieve good energy resolution at room temperature. Notably, an energy resolution of 198 eV (FWHM) at 5.9 keV has been achieved. nasa.gov Pixelated HgI₂ detectors have demonstrated resolutions between 0.85% and 1.3% at 662 keV. nih.gov Thicker detectors (e.g., 6 mm) have shown resolutions of approximately 5% FWHM at 511 keV, psu.edu and 4 mm thick detectors using advanced techniques have achieved 2.9% FWHM. umich.edu
Single Crystal versus Polycrystalline Film Detector Studies
Both single-crystal and polycrystalline forms of HgI₂ are utilized in detector fabrication, each with its own advantages and limitations.
Single Crystal Detectors: High-quality single crystals of HgI₂ generally offer superior charge transport properties and can yield better energy resolution. However, the growth of large, defect-free single crystals suitable for detector applications is complex and costly. umich.eduacs.orgspiedigitallibrary.orgresearchgate.netcambridge.orgresearchgate.net Research in this area often focuses on understanding and mitigating crystallographic defects and strain within the crystal lattice to optimize detector performance. spiedigitallibrary.orgresearchgate.net
Polycrystalline Film Detectors: Polycrystalline HgI₂ films are more amenable to large-area fabrication using techniques such as physical vapor deposition (PVD) or screen-printing (PIB). nih.govspiedigitallibrary.orgnih.govumich.eduumich.edujkps.or.kr While this approach facilitates scalability, polycrystalline films can exhibit lower performance due to factors like grain boundaries, porosity, and material inhomogeneities, which may lead to increased dark current and reduced energy resolution compared to optimized single crystals. nih.govspiedigitallibrary.orgnih.govumich.edujkps.or.kr
Composite Materials for Enhanced Radiation Detection
Research has also explored the development of composite materials incorporating HgI₂ with other substances, such as polymers like polymethyl methacrylate (B99206) (PMMA). pnrjournal.com These composites aim to combine the radiation detection capabilities of HgI₂ with the processing advantages or specific physical properties of the polymer matrix, potentially leading to novel detector designs with tailored characteristics. pnrjournal.com
Semiconductor Science and Optoelectronic Device Research
This compound's intrinsic semiconductor properties are fundamental to its utility in various electronic and optoelectronic applications.
Intrinsic Semiconductor Behavior and Charge Carrier Dynamics
This compound is a semiconductor with properties that vary depending on its crystalline phase. The most studied form for radiation detection is the red tetragonal α-HgI₂, which possesses a direct band gap of approximately 2.13 eV at room temperature. scielo.bracs.orgiphy.ac.cnaps.orgaps.org The yellow orthorhombic β-HgI₂ phase has a slightly larger, indirect band gap. iphy.ac.cnaps.org This relatively wide band gap is crucial as it contributes to low leakage currents, enabling the operation of HgI₂ detectors at room temperature without the need for cryogenic cooling. scielo.bracs.orgnih.gov
Compound Name List
this compound (HgI₂)
Indium tin oxide (ITO)
Germanium (Ge)
Silicon (Si)
Cadmium Telluride (CdTe)
Cadmium Zinc Telluride (CdZnTe)
Gallium Arsenide (GaAs)
Thallium Bromide (TlBr)
Gadolinium Oxysulfide:Terbium (Gd₂O₂S:Tb)
Cesium Iodide:Thallium (CsI:Tl)
Amorphous Selenium (a-Se)
Polymethyl methacrylate (PMMA)
Future Research Directions and Emerging Paradigms in Mercury Iodide Science
Integration of Advanced Artificial Intelligence and Machine Learning in Materials Discovery
The complex interplay of synthesis parameters, crystal structure, and resulting electronic properties in HgI₂ presents a fertile ground for AI and machine learning (ML). Future research could leverage ML algorithms to predict optimal synthesis conditions for high-purity, defect-free crystals, accelerating the discovery of new polymorphic phases or optimizing existing ones for specific applications. AI can also be employed to analyze vast datasets from experimental characterizations, identifying subtle correlations between material structure and performance that might elude traditional analysis, thereby guiding the development of next-generation HgI₂-based materials and devices.
Exploration of Novel Quantum Phenomena in Confined Mercury Iodide Structures
Investigating mercury(II) iodide in confined environments, such as quantum dots, nanowires, or thin films, could reveal novel quantum phenomena. Quantum confinement effects could lead to tunable optical and electronic properties, potentially enhancing its performance in optoelectronic devices, sensors, or even as novel photocatalytic materials. Research into the quantum mechanical behavior of HgI₂ nanostructures may uncover new pathways for energy conversion or advanced sensing mechanisms, extending its utility beyond current applications.
Strategies for Enhancing Material Stability and Performance in Diverse Environments
Improving the long-term stability and performance of HgI₂-based devices, particularly in challenging environmental conditions, is a critical area for future research. This includes developing encapsulation techniques to protect against moisture and light degradation, as well as exploring doping strategies or composite materials to mitigate intrinsic defects and improve carrier transport. Research could focus on understanding and counteracting degradation mechanisms at a fundamental level, thereby extending the operational lifespan and reliability of HgI₂ detectors and other devices in demanding industrial or extraterrestrial environments.
Interdisciplinary Research Avenues and Untapped Application Potentials
The unique combination of thermochromism, semiconductor properties, and high atomic number suggests untapped potential in interdisciplinary research. For instance, exploring HgI₂'s response to stimuli beyond radiation, such as magnetic fields or specific chemical analytes, could lead to novel sensor technologies. Its thermochromic properties could be integrated into smart materials for temperature sensing or display technologies. Furthermore, a deeper understanding of its electronic band structure and defect physics could pave the way for its use in advanced thermoelectric generators, high-efficiency solar cells, or novel catalytic processes, bridging materials science, solid-state physics, and chemistry.
Q & A
Q. What are the standard protocols for synthesizing high-purity Mercury(II) iodide in laboratory settings?
Mercury(II) iodide is synthesized via a double decomposition reaction:
- Method : Add aqueous potassium iodide (KI) to mercury(II) chloride (HgCl₂) under stirring. Filter the precipitate, wash with distilled water, and dry at 70°C.
- Key Considerations : Maintain stoichiometric ratios (HgCl₂:KI = 1:2), control reaction temperature (room temperature), and ensure thorough washing to remove KCl byproducts .
Q. How can researchers characterize the crystalline structure and purity of Mercury iodide samples?
- X-ray Diffraction (XRD) : Confirm crystalline phase (e.g., red α-HgI₂ vs. yellow β-HgI₂).
- UV-Vis Spectroscopy : Analyze electronic transitions (e.g., ultra-violet bands at specific wavelengths).
- Elemental Analysis : Verify Hg and I content via ICP-MS or combustion analysis .
Q. What are the critical safety considerations when handling this compound in experimental setups?
- PPE : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors/dust.
- Waste Disposal : Collect residues in sealed containers labeled for hazardous waste, adhering to institutional protocols (e.g., Purdue University’s mercury reduction policy) .
Advanced Research Questions
Q. What experimental approaches can elucidate the thermochromic behavior of Mercury(II) iodide?
- Temperature-Dependent XRD : Monitor structural transitions between α-HgI₂ (red, <126°C) and β-HgI₂ (yellow, >126°C).
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes during phase transitions.
- In Situ Spectroscopy : Track optical property shifts under controlled heating .
Q. How do synthesis conditions influence the stoichiometric formation of Mercury(I) vs. Mercury(II) iodide?
- Redox Control : Mercury(I) iodide (Hg₂I₂) forms under reducing conditions (e.g., direct Hg + I₂ reaction).
- Disproportionation : Hg₂I₂ may decompose into Hg and HgI₂ in aqueous ammonia or NaOH.
- Validation : Use Raman spectroscopy to distinguish Hg-I bonding modes in Hg₂I₂ vs. HgI₂ .
Q. What methodologies resolve contradictions in reported solubility data of this compound across different solvents?
- Systematic Solvent Screening : Test solubility in polar (e.g., DMSO) vs. non-polar solvents under controlled temperatures.
- Purity Checks : Pre-purify solvents and HgI₂ samples to avoid interference from impurities (e.g., residual KCl).
- Gravimetric Analysis : Quantify dissolved HgI₂ via evaporation and mass measurement .
Q. How can computational models predict this compound’s electronic structure and reactivity?
- Density Functional Theory (DFT) : Calculate band gaps, vibrational modes, and charge distribution (e.g., InChI key: YFDLHELOZYVNJE-UHFFFAOYSA-L).
- Molecular Dynamics (MD) : Simulate thermal stability and decomposition pathways under light/heat exposure .
Methodological & Reproducibility Questions
Q. What strategies ensure reproducibility when replicating this compound synthesis from literature?
- Detailed Protocols : Include exact molar ratios, stirring rates, and drying conditions.
- Supplementary Data : Share XRD spectra, UV-Vis curves, and elemental analysis in supporting information (per Beilstein Journal guidelines) .
Q. How to design kinetic studies on this compound’s photodecomposition under varying light conditions?
- Light Sources : Use monochromatic LEDs or filters to isolate UV/visible wavelengths.
- Decomposition Monitoring : Track iodine release via iodometric titration or UV absorbance at 290 nm.
- Control Experiments : Compare dark-stored samples to isolate light-induced effects .
Q. What are best practices for conducting a systematic literature review on this compound’s applications?
- Database Selection : Use PubMed, Web of Science, and Google Scholar with keywords like “HgI₂ thermochromism” or “this compound spectroscopy.”
- Source Evaluation : Prioritize peer-reviewed journals (e.g., Z. Phys., Proc. R. Soc. London A) over non-indexed platforms.
- Citation Management : Tools like EndNote or Mendeley streamline reference organization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
